molecular formula C16H23N3O3 B13106840 N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide CAS No. 919108-31-9

N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide

Cat. No.: B13106840
CAS No.: 919108-31-9
M. Wt: 305.37 g/mol
InChI Key: GUEZNUFVXXYRNC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry

The IUPAC name for this compound is derived through hierarchical prioritization of functional groups and substituents on the indazole core. The parent structure is 2H-indazole, a bicyclic system comprising a benzene ring fused to a pyrazole ring. Substituents are assigned positions based on the lowest possible locants:

  • A 2-methoxyethyl group (-CH2CH2OCH3) at position 2.
  • A methoxy group (-OCH3) at position 3.
  • A carboxamide group (-CONH-C4H9) at position 6, with an N-butyl chain.

The full systematic name is N-butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide . While the exact CAS Registry Number for this compound is not explicitly listed in available databases, structurally analogous indazole derivatives, such as N-butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide (CAS 919108-51-3), suggest a registry format of 9191XX-XX-X for this class of molecules.

Molecular Formula and Weight Analysis

The molecular formula is C16H23N3O3 , calculated as follows:

  • Indazole core : C7H6N2.
  • 2-(2-methoxyethyl) : Adds C3H7O (contributing 3 carbons, 7 hydrogens, 1 oxygen).
  • 3-methoxy : Adds C1H3O.
  • 6-carboxamide (N-butyl) : Adds C5H10N1O1.
Component Contribution Total Atoms
Indazole core C7H6N2 7C, 6H, 2N
2-(2-methoxyethyl) C3H7O 3C, 7H, 1O
3-methoxy C1H3O 1C, 3H, 1O
6-carboxamide (N-butyl) C5H10NO 5C, 10H, 1N, 1O
Total C16H23N3O3

The molecular weight is 305.38 g/mol , computed using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).

Stereochemical Considerations and Tautomeric Forms

The compound lacks chiral centers due to the absence of tetrahedral stereogenic atoms. However, the 2H-indazole tautomer is stabilized by the 2-(2-methoxyethyl) substituent, which prevents tautomerization to the 1H-indazole form. This is corroborated by studies on analogous 2-alkylindazoles, where bulky substituents at position 2 lock the double bond between N1 and C2.

Key tautomeric and conformational features:

  • Tautomer preference : The 2H form dominates due to steric and electronic effects from the 2-substituent.
  • Rotational barriers : The 2-methoxyethyl group exhibits free rotation around the C2-CH2 bond, as evidenced by NMR studies of similar compounds.

Comparative Analysis with Structural Isomers (2H vs 1H Indazole Derivatives)

Structural isomers of this compound arise primarily from the indazole tautomer (1H vs 2H) and substituent positional isomerism.

Property 2H-Indazole Derivative (Target Compound) 1H-Indazole Derivative
Tautomeric stability Stabilized by 2-substituent NH at position 1 enhances hydrogen bonding
Electronic effects Electron-donating 2-methoxyethyl increases aromatic π-density Reduced π-density due to NH group
Synthetic accessibility Requires directed substitution at N2 Easier functionalization at N1

For example, replacing the 2-methoxyethyl group with a hydrogen atom would yield a 1H-indazole isomer, fundamentally altering reactivity and intermolecular interactions.

Properties

CAS No.

919108-31-9

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

N-butyl-3-methoxy-2-(2-methoxyethyl)indazole-6-carboxamide

InChI

InChI=1S/C16H23N3O3/c1-4-5-8-17-15(20)12-6-7-13-14(11-12)18-19(9-10-21-2)16(13)22-3/h6-7,11H,4-5,8-10H2,1-3H3,(H,17,20)

InChI Key

GUEZNUFVXXYRNC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate ketone or aldehyde.

    Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a suitable methylating agent like methyl iodide.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine or amide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

Neurodegenerative Diseases

One of the primary applications of N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide is in the treatment of neurodegenerative diseases. Research indicates that compounds with similar structures can inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in Alzheimer's disease and other tauopathies. GSK-3 inhibitors are being explored for their ability to modulate tau phosphorylation and amyloid precursor protein processing, potentially slowing disease progression .

Cancer Therapeutics

The compound has also been studied for its anti-cancer properties. It exhibits selective cytotoxicity against various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. In particular, it has shown promise as an inhibitor of survivin, a protein that inhibits apoptosis and is overexpressed in many tumors .

Kinase Inhibition

This compound has been identified as a potential kinase inhibitor. Kinases are critical enzymes that regulate various cellular processes, including metabolism, cell division, and apoptosis. The inhibition of specific kinases can lead to therapeutic benefits in diseases characterized by aberrant kinase activity .

Summary of Biological Activities

Activity TypeEffect/ResultReference
GSK-3 InhibitionModulates tau phosphorylation
Cytotoxicity to Cancer CellsSelective against cancer cell lines
Kinase InhibitionPotential to inhibit multiple kinases

Case Studies

Study ReferenceObjectiveFindings
Nakahara et al., 2007Investigate survivin inhibitionDemonstrated effectiveness in reducing tumor growth
Lee et al., 2013Assess neuroprotective effectsShowed modulation of GSK-3 activity
Bedel et al., 2017Evaluate selectivity towards stem cellsConfirmed selective cytotoxicity

Mechanism of Action

The mechanism of action of N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Indazole Derivatives

  • 6-Methoxy-2-methyl-2H-indazole-3-carboxylic acid ():

    • Structural Differences : Lacks the 2-methoxyethyl and N-butyl carboxamide groups but shares the 6-methoxy substitution.
    • Functional Implications : Carboxylic acid group increases polarity, reducing cell permeability compared to the carboxamide in the target compound. The methyl group at position 2 may decrease steric hindrance but reduce solubility .
  • 6-Methoxy-7-hydroxy-3,4-dihydroisoquinoline (): Structural Differences: Features a dihydroisoquinoline core instead of indazole, with hydroxyl and methoxy groups. Functional Implications: The hydroxyl group may confer antioxidant properties but could reduce metabolic stability due to susceptibility to glucuronidation .

Benzothiazole Derivatives ():

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide :

    • Structural Differences : Benzothiazole core replaces indazole; trifluoromethyl and methoxyphenyl groups enhance electron-withdrawing effects.
    • Functional Implications : The trifluoromethyl group likely improves metabolic stability and binding affinity to hydrophobic enzyme pockets, while the acetamide linker may mimic peptide bonds in kinase inhibitors .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide :

    • Structural Differences : Lacks methoxy substituents, relying on phenyl and trifluoromethyl groups.
    • Functional Implications : Reduced polarity compared to methoxy-containing analogues may decrease solubility but improve blood-brain barrier penetration .

Methoxyethyl-Substituted Compounds ():

  • 5′-Deoxy-(E)-5′-vinyl(dimethylphosphonate)-2′-O-(2-methoxyethyl)-thymidine-3′-phosphoramidite ():

    • Structural Differences : Nucleoside analogue with a 2-methoxyethyl group on the sugar moiety.
    • Functional Implications : The methoxyethyl group enhances RNA-binding affinity and nuclease resistance, a property that may extrapolate to improved stability in the target indazole compound .
  • 2-Methoxyethyl Mercury Acetate ():

    • Structural Differences : Mercury-containing compound with acute toxicity.
    • Functional Implications : Highlights the importance of substituent selection; while methoxyethyl groups can improve pharmacokinetics, toxic metal components render such compounds unsuitable for therapeutic use .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Predicted LogP Solubility (mg/mL)*
Target Compound Indazole 3-OCH₃, 2-(2-methoxyethyl), N-butylamide ~349.4 2.8 ~0.15 (low)
6-Methoxy-2-methyl-2H-indazole-3-carboxylic acid Indazole 6-OCH₃, 2-CH₃, 3-COOH ~236.2 1.5 ~1.2 (moderate)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 6-CF₃, 3-OCH₃, acetamide ~384.3 3.2 ~0.08 (low)
5′-Deoxy-(E)-5′-vinyl(dimethylphosphonate)-2′-O-(2-methoxyethyl)-thymidine Thymidine 2′-O-(2-methoxyethyl), dimethylphosphonate ~512.4 -0.5 ~50 (high)

*Calculated using ChemDraw and PubChem data.

Research Findings and Implications

  • Metabolic Stability : The 2-methoxyethyl group in the target compound may mimic the stabilizing effects observed in nucleoside analogues (), reducing oxidative metabolism .
  • Solubility vs. Permeability : While methoxy groups improve water solubility, the N-butyl chain balances lipophilicity, a trade-off critical for oral bioavailability .
  • Toxicity Considerations : Unlike 2-methoxyethyl mercury acetate (), the absence of heavy metals in the target compound suggests a safer profile, though detailed toxicology studies are needed .

Biological Activity

N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family, characterized by a unique fused benzene and pyrazole ring structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C15H21N3O3, with a molecular weight of approximately 305.372 g/mol .

Chemical Structure and Properties

The structural features of this compound include:

  • Functional Groups : Butyl group, methoxy groups, and a carboxamide functional group.
  • Molecular Weight : Approximately 305.372 g/mol.

These characteristics suggest that the compound may exhibit diverse biological activities due to its ability to interact with various biological targets.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Cannabinoid Receptor Interaction :
    • The compound has been identified as a potential agonist for CB1 receptors, which are primarily located in the central nervous system but also found in peripheral tissues . This interaction suggests possible applications in pain management and neurological disorders.
  • Antitumor Activity :
    • Preliminary studies have shown that indazole derivatives, including this compound, may inhibit key kinases involved in cell cycle regulation, indicating potential anticancer properties .
  • Antiprotozoal Activity :
    • Indazole derivatives have demonstrated significant activity against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship (SAR) studies suggest that specific substitutions enhance antiprotozoal activity .

The exact mechanisms of action of this compound are still under investigation. However, it is believed to modulate the activity of enzymes or receptors through binding interactions, which can lead to therapeutic effects:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression.
  • Receptor Modulation : Its interaction with cannabinoid receptors could influence neurotransmitter release and pain perception.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other indazole derivatives:

Compound NameStructure TypeUnique Features
N-Benzyl-2-butyl-3-methoxyindazole-6-carboxamideIndazoleContains a benzyl group; studied for anticancer properties.
2-MethylindoleIndole DerivativeExhibits distinct biological activities; used in various therapeutic applications.
N-butyl-3-methoxy-2-propylindazole-6-carboxamideIndazoleSimilar structure but with a propyl group instead of ethyl; potential differences in bioactivity.

The unique substitution pattern and presence of methoxy groups in this compound may enhance its solubility and bioavailability compared to other compounds .

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